2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

Lipophilicity Drug Design Physicochemical Properties

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile (CAS 289656-82-2) is a fluorinated triarylmethyl nitrile featuring two 4-fluorophenyl groups and one phenyl group attached to a central acetonitrile carbon. The compound is classified as a fluorinated pharmaceutical intermediate and is a direct synthetic precursor to senicapoc (ICA-17043), a clinically investigated Gardos channel (KCa3.1) inhibitor.

Molecular Formula C20H13F2N
Molecular Weight 305.3 g/mol
CAS No. 289656-82-2
Cat. No. B1292701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile
CAS289656-82-2
Molecular FormulaC20H13F2N
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C20H13F2N/c21-18-10-6-16(7-11-18)20(14-23,15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-13H
InChIKeyOIIGTIPIURUMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile: A Triarylmethyl Nitrile Building Block for Ion Channel Modulator Synthesis


2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile (CAS 289656-82-2) is a fluorinated triarylmethyl nitrile featuring two 4-fluorophenyl groups and one phenyl group attached to a central acetonitrile carbon . The compound is classified as a fluorinated pharmaceutical intermediate and is a direct synthetic precursor to senicapoc (ICA-17043), a clinically investigated Gardos channel (KCa3.1) inhibitor [1]. With a molecular formula of C20H13F2N and a molecular weight of 305.32 g/mol, this compound displays a calculated logP of 4.636, which differentiates it from its non-fluorinated analog triphenylacetonitrile (logP 4.544) in terms of lipophilicity [2].

Why Generic Triarylmethyl Nitriles Cannot Replace 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile in KCa3.1-Targeted Synthesis


Generic triarylmethyl nitriles such as triphenylacetonitrile or bis(4-fluorophenyl)acetonitrile are not suitable substitutes for 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile in ion channel modulator synthesis. The compound's specific pattern of two 4-fluorophenyl groups and one unsubstituted phenyl ring is essential for generating the active pharmacophore of senicapoc [1]. Non-fluorinated analogs lack the electronic effects imparted by fluorine atoms, which influence both synthetic reactivity and the biological activity of the final amide product [2]. Bis(4-fluorophenyl)acetonitrile, while containing fluorine, lacks the third phenyl ring required for the triarylmethane scaffold geometry necessary for Gardos channel binding [3]. The quantitative evidence presented below substantiates these differentiation claims.

Quantitative Evidence for Selecting 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile Over Analogs


LogP Comparison: Fluorinated vs. Non-Fluorinated Triarylmethyl Nitriles

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile exhibits a calculated logP of 4.636, compared to 4.544 for the non-fluorinated analog triphenylacetonitrile [1]. The 0.092 logP unit increase is attributable to the two para-fluorine substituents and indicates moderately enhanced lipophilicity for the fluorinated compound.

Lipophilicity Drug Design Physicochemical Properties

Boiling Point Comparison: Thermal Stability vs. Bis(4-fluorophenyl)acetonitrile

The boiling point of 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile is reported as 389.5°C at 760 mmHg, substantially higher than that of the bis(4-fluorophenyl)acetonitrile analog (314.1°C) . This 75.4°C difference reflects the additional phenyl ring and increased molecular weight, which confer greater thermal stability.

Thermal Stability Process Chemistry Physical Properties

Synthetic Intermediate Purity: NLT 98% vs. Typical Analog Purity of 95%

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is commercially available with a purity specification of NLT 98% from fluorinated intermediate suppliers . In comparison, the structural analog bis(4-fluorophenyl)acetonitrile is typically supplied at 95% purity . The higher purity of the target compound minimizes the need for additional purification steps prior to its use in API synthesis.

Chemical Purity Procurement Process Development

Nitrile Functional Group Reactivity: Controlled Hydrolysis to Senicapoc API

The nitrile group of 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile enables controlled hydrolysis to the corresponding primary amide, senicapoc (ICA-17043), which is a potent Gardos channel inhibitor with an IC50 of 11 nM [1][2]. An optimized nitrile hydrolysis protocol was developed that improved upon the original acidic hydrolysis conditions to generate crude API with >95% HPLC purity [3]. The amide analog senicapoc itself cannot be readily derivatized back to the nitrile, making the nitrile the more versatile synthetic intermediate.

Synthetic Versatility API Manufacturing Functional Group Interconversion

Key Intermediate for a Clinically Validated Ion Channel Target

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is the immediate synthetic precursor to senicapoc (ICA-17043), a Gardos channel (KCa3.1) inhibitor that advanced to Phase 3 clinical trials for sickle cell disease [1]. The process development route features a direct cyanation of the trityl alcohol intermediate to install the nitrile group, followed by an improved nitrile hydrolysis protocol that generated the API with >95% HPLC purity [2]. Neither triphenylacetonitrile nor bis(4-fluorophenyl)acetonitrile can yield the senicapoc pharmacophore, as they lack the requisite triarylmethane geometry with two para-fluorine substituents.

Drug Intermediate Ion Channel Clinical Development Gardos Channel

Optimal Application Scenarios for 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile Based on Quantitative Evidence


Synthesis of Gardos Channel (KCa3.1) Inhibitors and Senicapoc Analogs

The compound is the direct nitrile intermediate for manufacturing senicapoc (ICA-17043), a KCa3.1 inhibitor with an IC50 of 11 nM that reached Phase 3 clinical trials for sickle cell disease [1]. The optimized nitrile hydrolysis protocol (H₂SO₄/AcOH, then neutralization) yields the amide API with >95% HPLC purity, making this nitrile the required starting material for any campaign targeting this validated ion channel pharmacophore [2].

Divergent Synthesis of Triarylmethane-Derived Compound Libraries

The nitrile functional group serves as a versatile synthetic handle that can be converted to primary amides, carboxylic acids, tetrazoles, or amines [1]. This divergent reactivity enables medicinal chemistry teams to generate diverse compound libraries from a single intermediate, whereas procurement of the amide analog (senicapoc) limits further derivatization options. The NLT 98% purity specification ensures minimal side-product formation during library synthesis [2].

Physicochemical Property Optimization in Fluorinated Drug Candidates

With a calculated logP of 4.636 versus 4.544 for the non-fluorinated triphenylacetonitrile analog, the compound offers measurable lipophilicity enhancement [1][2]. This makes it a suitable building block for structure–activity relationship (SAR) studies where incremental modulation of logP is desired without altering the core triarylmethane scaffold geometry. The fluorine substituents also confer metabolic stability advantages commonly associated with aryl fluorination.

Scale-Up Manufacturing of Fluorinated Pharmaceutical Intermediates

The compound's high boiling point (389.5°C) relative to bis(4-fluorophenyl)acetonitrile (314.1°C) indicates greater thermal stability during high-temperature process steps such as distillation or solvent stripping [1][2]. The established process development route features a telescoped Grignard–cyanation sequence with an improved throughput compared to the original four-step process, supporting robust scale-up to pilot-scale batches .

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